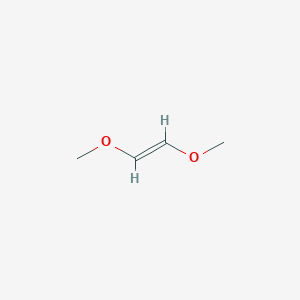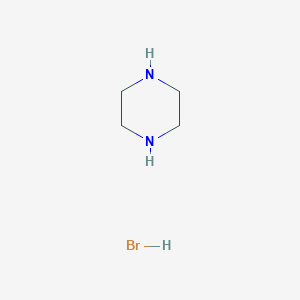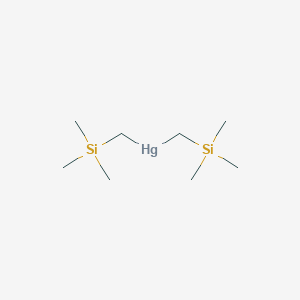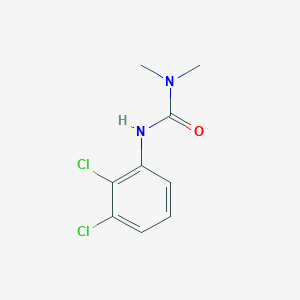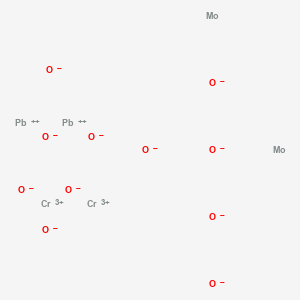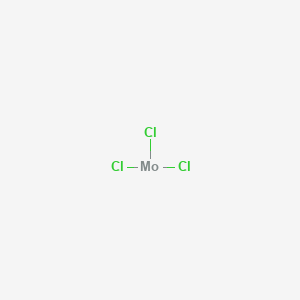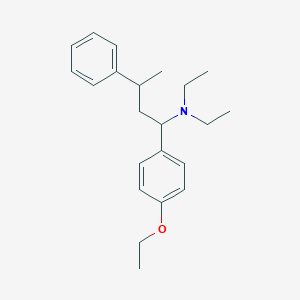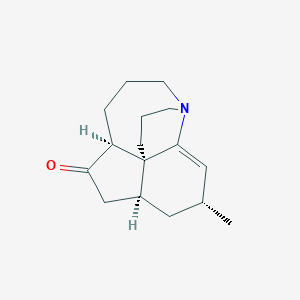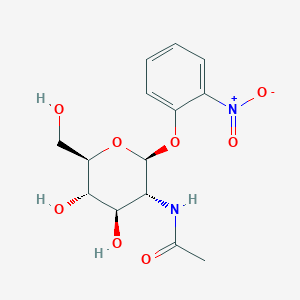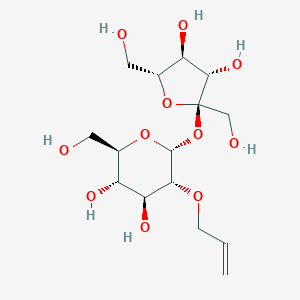
Sucrose, monoallyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose, monoallyl ether is a modified form of sucrose, a disaccharide composed of glucose and fructose. Allyl sucrose is synthesized by reacting sucrose with allyl chloride in the presence of a base. The resulting compound has a variety of potential applications, including as a food additive, a drug delivery vehicle, and a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of allyl sucrose is not fully understood, but it is believed to involve the modification of the sucrose molecule, which alters its properties and makes it more effective as a drug delivery vehicle. The compound has been shown to increase the solubility of certain drugs, allowing them to be absorbed more readily by the body.
Biochemical and Physiological Effects:
Allyl sucrose has been shown to have a variety of biochemical and physiological effects, including the ability to enhance the solubility and bioavailability of certain drugs. The compound has also been shown to have antioxidant properties, which may be beneficial in preventing or treating diseases such as cancer and heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of allyl sucrose is its ability to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
Orientations Futures
There are numerous potential future directions for research on allyl sucrose. One area of interest is the development of new drug delivery systems that incorporate allyl sucrose, which could improve the efficacy and safety of drugs used to treat a variety of diseases. Other potential areas of research include the use of allyl sucrose as a food additive or preservative, as well as its potential as a therapeutic agent for various diseases.
In conclusion, allyl sucrose is a promising compound with a variety of potential applications in medicine and food technology. While there is still much to learn about its mechanism of action and potential uses, the compound has already shown significant promise in improving the solubility and bioavailability of certain drugs, making them more effective in treating diseases. With further research, allyl sucrose could prove to be a valuable tool in the fight against a variety of diseases and health conditions.
Méthodes De Synthèse
The synthesis of allyl sucrose involves the reaction of sucrose with allyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and typically requires several hours to complete. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Allyl sucrose has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, allyl sucrose has been studied for its potential as a drug delivery vehicle. The compound has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases such as cancer and diabetes.
Propriétés
Numéro CAS |
12002-22-1 |
|---|---|
Nom du produit |
Sucrose, monoallyl ether |
Formule moléculaire |
C15H26O11 |
Poids moléculaire |
382.36 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol |
InChI |
InChI=1S/C15H26O11/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15/h2,7-14,16-22H,1,3-6H2/t7-,8-,9-,10-,11+,12-,13+,14-,15-/m1/s1 |
Clé InChI |
PUHSGHNPZPIVLH-WYJKLPQKSA-N |
SMILES isomérique |
C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |
SMILES |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
SMILES canonique |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
Autres numéros CAS |
12002-22-1 |
Synonymes |
sucrose, monoallyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



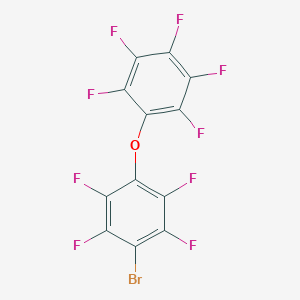

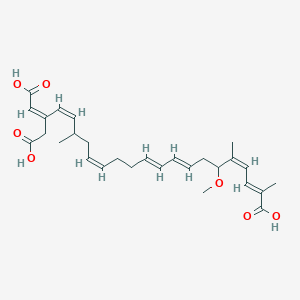
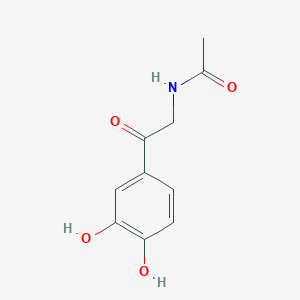
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)
